molecular formula C18H17BrN2O2 B10928944 4-bromo-3,5-bis(4-methoxyphenyl)-1-methyl-1H-pyrazole

4-bromo-3,5-bis(4-methoxyphenyl)-1-methyl-1H-pyrazole

Cat. No.: B10928944
M. Wt: 373.2 g/mol
InChI Key: MHKZCWKGYXBHRL-UHFFFAOYSA-N
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Description

4-Bromo-3,5-bis(4-methoxyphenyl)-1-methyl-1H-pyrazole is an organic compound characterized by its bromine and methoxy functional groups. This compound is known for its applications in various chemical processes and has a molecular formula of C17H15BrN2O2 .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-3,5-bis(4-methoxyphenyl)-1-methyl-1H-pyrazole typically involves multistep reactions. One common method includes:

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using similar multistep reactions. The conditions are optimized for yield and purity, often involving controlled temperatures and the use of catalysts to facilitate the reactions .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-3,5-bis(4-methoxyphenyl)-1-methyl-1H-pyrazole undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution reagents: Such as halogens or alkylating agents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may introduce new functional groups .

Scientific Research Applications

4-Bromo-3,5-bis(4-methoxyphenyl)-1-methyl-1H-pyrazole has a wide range of scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Utilized in the production of various chemical products.

Mechanism of Action

The mechanism by which 4-bromo-3,5-bis(4-methoxyphenyl)-1-methyl-1H-pyrazole exerts its effects involves interactions with specific molecular targets and pathways. These interactions can lead to changes in the activity of enzymes, receptors, or other biomolecules, ultimately affecting biological processes .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to 4-bromo-3,5-bis(4-methoxyphenyl)-1-methyl-1H-pyrazole include:

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it valuable for various applications in research and industry .

Properties

Molecular Formula

C18H17BrN2O2

Molecular Weight

373.2 g/mol

IUPAC Name

4-bromo-3,5-bis(4-methoxyphenyl)-1-methylpyrazole

InChI

InChI=1S/C18H17BrN2O2/c1-21-18(13-6-10-15(23-3)11-7-13)16(19)17(20-21)12-4-8-14(22-2)9-5-12/h4-11H,1-3H3

InChI Key

MHKZCWKGYXBHRL-UHFFFAOYSA-N

Canonical SMILES

CN1C(=C(C(=N1)C2=CC=C(C=C2)OC)Br)C3=CC=C(C=C3)OC

Origin of Product

United States

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